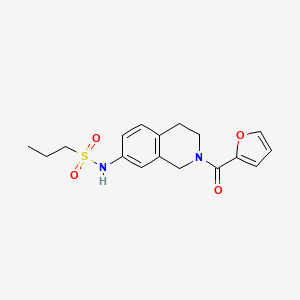![molecular formula C16H12ClN3O2 B2457600 2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide CAS No. 400080-01-5](/img/structure/B2457600.png)
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide is a chemical compound with the molecular formula C16H12ClN3O2 and a molecular weight of 313.73838 g/mol This compound is known for its unique structure, which includes a quinoxaline moiety linked to a phenylacetamide group through an ether linkage
Preparation Methods
The synthesis of 2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide typically involves the reaction of 2-chloroacetamide with 4-(2-quinoxalinyloxy)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, leading to the formation of quinoxaline N-oxides.
Reduction Reactions: Reduction of the quinoxaline ring can yield dihydroquinoxaline derivatives. Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation.
Scientific Research Applications
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and enzymes involved in cellular processes, leading to the inhibition of cell growth and proliferation. The chloro group enhances its reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its biological effects .
Comparison with Similar Compounds
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide can be compared with other similar compounds, such as:
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzamide: This compound has a benzamide group instead of an acetamide group, which affects its reactivity and biological activity.
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]propionamide: The presence of a propionamide group alters its solubility and pharmacokinetic properties.
2-chloro-N-[4-(2-quinoxalinyloxy)phenyl]butyramide: This compound has a butyramide group, which can influence its interaction with biological targets.
Properties
IUPAC Name |
2-chloro-N-(4-quinoxalin-2-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-9-15(21)19-11-5-7-12(8-6-11)22-16-10-18-13-3-1-2-4-14(13)20-16/h1-8,10H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDWMUSDKXSVDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1-(2,5-dimethylphenyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2457517.png)

![8-Methylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2457519.png)

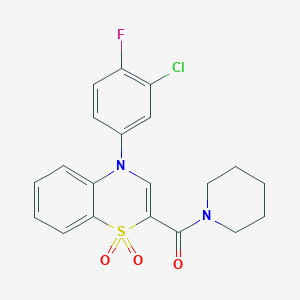
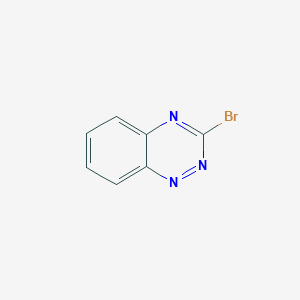
![2-[(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B2457526.png)
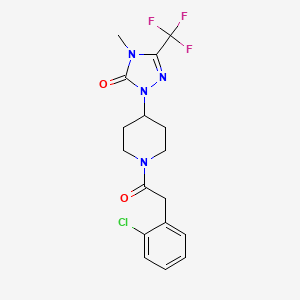
![3-{3-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2457531.png)
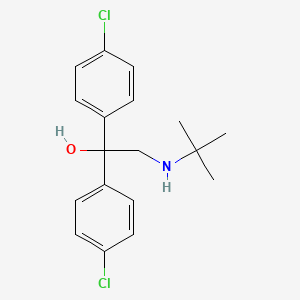
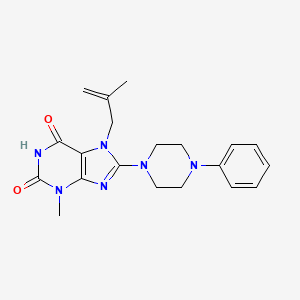
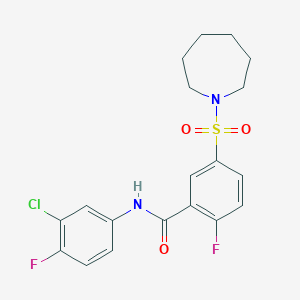
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetamide](/img/structure/B2457538.png)
